molecular formula C15H29N3O4 B8751641 4-(N'-Tert-butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 380226-99-3

4-(N'-Tert-butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8751641
CAS No.: 380226-99-3
M. Wt: 315.41 g/mol
InChI Key: OZMGOSCBZLQLMS-UHFFFAOYSA-N
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Description

4-(N'-Tert-butoxycarbonyl-hydrazino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H29N3O4 and its molecular weight is 315.41 g/mol. The purity is usually 95%.
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Properties

CAS No.

380226-99-3

Molecular Formula

C15H29N3O4

Molecular Weight

315.41 g/mol

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-16-11-7-9-18(10-8-11)13(20)22-15(4,5)6/h11,16H,7-10H2,1-6H3,(H,17,19)

InChI Key

OZMGOSCBZLQLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

150 ml of a solution of borohydride in tertahydrofurane (1.0 mol/l) is slowly added to a solution of 0.12 mole of 4-(tert-Butoxycarbonyl-hydrazono)-piperidine-1-carboxylic acid tert-butyl ester (intermediate product A9) in 100 ml of dry tetrahydrofurane. After complete addition, the mixture is stirred for another 30 min after which a 100 ml of water is added to destroy the excess of borohydride. Subsequently the tetrahydrofurane is evaporated and the resulting aqeous solution extracted with diethyl ether. After drying the solvent over magnesium sulfate, the ether is evaporated. M. p.112–115° C.
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Synthesis routes and methods II

Procedure details

150 ml of a solution of borohydride in tertahydrofurane (1.0 mol/l) is slowly added to a solution of 0.12 mole of 4-(tert-butoxycarbonyl-hydrazono)-piperidine-1-carboxylic acid tert-butyl ester (compound 5 g) in 100 ml of dry tetrahydrofurane. After complete addition, the mixture is stirred for another 30 min after which a 100 ml of water is added to destroy the excess of borohydride. Subsequently the tetrahydrofurane is evaporated and the resulting aqeous solution extracted with diethyl ether. After drying the solvent over magnesium sulfate, the ether is evaporated. M. p. 112-115° C.
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Synthesis routes and methods III

Procedure details

To tert-butyl 4-[(tert-butoxycarbonyl)hydrazono]piperidine-1-carboxylate (15.7 g; 50.1 mmol; 1 eq.) in water (78.5 mL) and glacial acetic acid (78.5 mL) is added sodium cyanoborohydride (3.15 g; 50.1 mmol; 1 eq.) and the reaction mixture is stirred at rt overnight. The solvents are removed to near dryness and the product is extracted with AcOEt. The combined organic phase is washed with NaOH (1 M), dried over MgSO4, filtered and concentrated to afford: 14.1 g (89%) of the title compound. 1H NMR (300 MHz, DMSO): δ 8.22 (s, 1H), 4.61-4.14 (m, 1H), 3.81-3.55 (m, 2H), 3.08-2.67 (m, 2H), 1.73-1.50 (m, 2H), 1.38 (s, 18H), 1.22-0.98 (m, 2H).
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15.7 g
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3.15 g
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reactant
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78.5 mL
Type
solvent
Reaction Step One
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78.5 mL
Type
solvent
Reaction Step One
Yield
89%

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